- Development of a novel electrochemical carboxylation system using a microreactor, RSC Advances, 2015, 5(119), 98721-98723

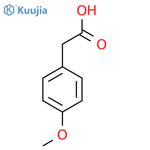

Cas no 942-54-1 (2-(4-Methoxyphenyl)propanoic acid)

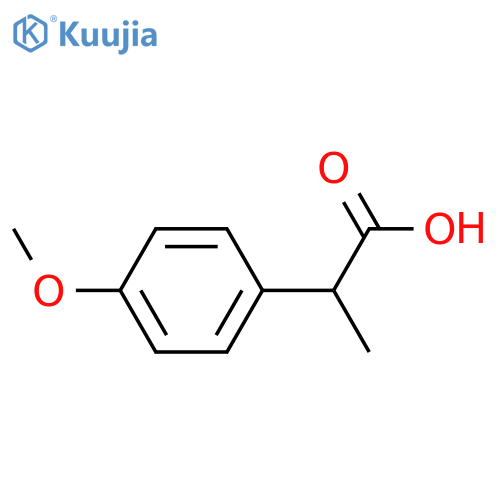

942-54-1 structure

商品名:2-(4-Methoxyphenyl)propanoic acid

2-(4-Methoxyphenyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(4-Methoxyphenyl)propanoic acid

- Benzeneacetic acid, 4-methoxy-a-methyl-

- KBDLTYNZHQRMQC-UHFFFAOYSA-N

- 2-(4-Methoxyphenyl)propionic Acid

- 2-(4-methoxyphenyl)-propionic acid

- Propanoic acid, 2-(4-methoxyphenyl)

- p-methoxyphenylpropionic acid

- NSC85712

- p-Methoxyphenylpropionsaure

- 4-methoxyphenylpropionic acid

- 2-(p-Methoxyphenyl)propionic acid

- 2-(4-Methoxy-phenyl)-propionic acid

- 2-(4'-methoxyphenyl)-propionic acid

- alpha-methyl-p-methoxyphenylacetic

- 4-Methoxy-α-methylbenzeneacetic acid (ACI)

- Hydratropic acid, p-methoxy- (6CI, 7CI, 8CI)

- (±)-2-(4-Methoxyphenyl)propionic acid

- NSC 85712

- p-Methoxyhydratropic acid

- α-(4-Methoxyphenyl)propionic acid

- α-Methyl-p-methoxyphenylacetic acid

- α-Methylhomoanisic acid

- SCHEMBL350067

- 2-(4-Methoxyphenyl)propanoicacid

- A859492

- Z792377298

- CHEMBL370087

- alpha-(4'-methoxyphenyl)-propionic acid

- 942-54-1

- BB 0258341

- BS-13849

- MFCD00969551

- SY107941

- alpha-methyl-p-methoxyphenylacetic acid

- AKOS008146334

- CS-W007059

- EN300-72276

- NSC-85712

- DTXSID70292819

- DB-260052

- DTXCID50243960

- P-MEO-B-PHENYLPROPIONIC ACID

-

- MDL: MFCD00969551

- インチ: 1S/C10H12O3/c1-7(10(11)12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3,(H,11,12)

- InChIKey: KBDLTYNZHQRMQC-UHFFFAOYSA-N

- ほほえんだ: O=C(C(C)C1C=CC(OC)=CC=1)O

計算された属性

- せいみつぶんしりょう: 180.079

- どういたいしつりょう: 180.079

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 171

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- 密度みつど: 1.139

- ふってん: 309.4°C at 760 mmHg

- フラッシュポイント: 121.5°C

- 屈折率: 1.527

2-(4-Methoxyphenyl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-72276-5.0g |

2-(4-methoxyphenyl)propanoic acid |

942-54-1 | 95.0% | 5.0g |

$512.0 | 2025-03-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41260-100mg |

2-(4-Methoxyphenyl)propanoic acid |

942-54-1 | 100mg |

¥706.0 | 2021-09-08 | ||

| Enamine | EN300-72276-0.5g |

2-(4-methoxyphenyl)propanoic acid |

942-54-1 | 95.0% | 0.5g |

$100.0 | 2025-03-21 | |

| Chemenu | CM126442-5g |

2-(4-methoxyphenyl)propanoic acid |

942-54-1 | 95% | 5g |

$1147 | 2024-07-19 | |

| Alichem | A019114376-1g |

2-(4-Methoxyphenyl)propanoic acid |

942-54-1 | 95% | 1g |

$412.34 | 2023-08-31 | |

| Alichem | A019114376-5g |

2-(4-Methoxyphenyl)propanoic acid |

942-54-1 | 95% | 5g |

$1226.40 | 2023-08-31 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M893915-250mg |

2-(4-Methoxyphenyl)propanoic acid |

942-54-1 | ≥95% | 250mg |

¥808.92 | 2022-01-11 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6953-250MG |

2-(4-methoxyphenyl)propanoic acid |

942-54-1 | 95% | 250MG |

¥ 415.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6953-5G |

2-(4-methoxyphenyl)propanoic acid |

942-54-1 | 95% | 5g |

¥ 7,464.00 | 2023-03-31 | |

| Chemenu | CM126442-250mg |

2-(4-methoxyphenyl)propanoic acid |

942-54-1 | 95% | 250mg |

$91 | 2024-07-19 |

2-(4-Methoxyphenyl)propanoic acid 合成方法

合成方法 1

合成方法 2

はんのうじょうけん

1.1 Reagents: Hydrazine , Oxygen Catalysts: Guanidine nitrate Solvents: Ethanol ; 24 h, 1 atm, 80 °C

リファレンス

- Guanidine catalyzed aerobic reduction: a selective aerobic hydrogenation of olefins using aqueous hydrazine, Chemical Communications (Cambridge, 2012, 48(52), 6583-6585

合成方法 3

はんのうじょうけん

1.1 Reagents: Phenylsilane Catalysts: 2455409-80-8 Solvents: Tetrahydrofuran ; 2 h, 23 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C

リファレンス

- 1,3,2-Diazaphospholenes Catalyze the Conjugate Reduction of Substituted Acrylic Acids, ChemCatChem, 2020, 12(17), 4262-4266

合成方法 4

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water

リファレンス

- Studies on the synthesis of aphidicolin. Preparation of aromatic precursors for spirocyclic dienone formation, Journal of the Chemical Society, 1986, (8), 1515-22

合成方法 6

はんのうじょうけん

1.1 Reagents: Dimethyl sulfoxide , Acetic anhydride

リファレンス

- The oxidation of aldehyde bisulfite adducts to carboxylic acids and their derivatives with dimethyl sulfoxide and acetic anhydride, Tetrahedron Letters, 1986, 27(34), 3995-8

合成方法 7

はんのうじょうけん

1.1 Reagents: Hexamethylphosphoramide , Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 2 min, -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C → 23 °C; 45 min, 23 °C; 23 °C → 50 °C; 5 min, 50 °C; 50 °C → 0 °C

1.3 0 °C → 23 °C; 30 min, 23 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Solvents: Tetrahydrofuran ; -78 °C → 23 °C; 45 min, 23 °C; 23 °C → 50 °C; 5 min, 50 °C; 50 °C → 0 °C

1.3 0 °C → 23 °C; 30 min, 23 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

リファレンス

- Preparation of N-[3-(2-pyridyloxy or phenoxy)propyl]benzylamine derivatives as modulating agents for liver X receptors (LXR), World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Catalysts: 2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile Solvents: Dimethylformamide ; 5 min, rt

1.2 Catalysts: Triisopropylsilanethiol ; rt → 0 °C; 24 h, 0 °C

1.2 Catalysts: Triisopropylsilanethiol ; rt → 0 °C; 24 h, 0 °C

リファレンス

- Photocarboxylation of Benzylic C-H Bonds, Journal of the American Chemical Society, 2019, 141(29), 11393-11397

合成方法 9

はんのうじょうけん

1.1 Solvents: Water ; 16 h, pH 8, 30 °C

リファレンス

- Enantioselective hydrolysis of racemic ibuprofen amide to S-(+)-ibuprofen by Rhodococcus AJ270, Enzyme and Microbial Technology, 1999, 24, 160-163

合成方法 10

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Acetone , Water

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- An interesting synthetic application of S-alkyl (aryl)bis(alkylsulfanyl)thioacetates: general procedure for the preparation of (±)-α-arylpropionic acids, Synthesis, 2002, (7), 921-927

合成方法 11

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 1 h, rt

1.2 rt; overnight, rt

1.3 Reagents: Potassium hydroxide Solvents: Methanol ; 4 h, rt

1.2 rt; overnight, rt

1.3 Reagents: Potassium hydroxide Solvents: Methanol ; 4 h, rt

リファレンス

- 2-Arylpropionic CXC Chemokine Receptor 1 (CXCR1) Ligands as Novel Noncompetitive CXCL8 Inhibitors, Journal of Medicinal Chemistry, 2005, 48(13), 4312-4331

合成方法 12

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 24 h, rt

リファレンス

- Anticancer effects of O-desmethylangolensin are mediated through cell cycle arrest at the G2/M phase and mitochondrial-dependent apoptosis in Hep3B human hepatocellular carcinoma cells, International Journal of Molecular Medicine, 2013, 31(3), 726-730

合成方法 13

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water

1.2 16 h, 600 psi, 80 °C

1.2 16 h, 600 psi, 80 °C

リファレンス

- Effect of heteropoly acids on the hydrocarboxylation of styrene: comparative study on hydrocarboxylation and hydroesterification reactions, Reaction Kinetics and Catalysis Letters, 2002, 77(2), 227-236

合成方法 14

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 5 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5 - 8.5; pH 1 - 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5 - 8.5; pH 1 - 2

リファレンス

- Application of propiophenone rearrangement by 1,2-aryl shift in poly[styrene(iodosodiacetate)], Huaxue Shiji, 2006, 28(7), 426-428

合成方法 15

はんのうじょうけん

リファレンス

- Silver-assisted rearrangement of primary and secondary α-bromoalkyl aryl ketones, Tetrahedron Letters, 1982, 23(13), 1385-6

合成方法 16

はんのうじょうけん

1.1 Reagents: Chloro(1-methylethyl)magnesium , Lithium bromide Catalysts: Titanocene dichloride Solvents: Diethyl ether ; 24 h, 30 °C

1.2 Solvents: Tetrahydrofuran ; 0.5 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt

1.2 Solvents: Tetrahydrofuran ; 0.5 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt

リファレンス

- Cp2TiCl2-Catalyzed Regioselective Hydrocarboxylation of Alkenes with CO2, Organic Letters, 2016, 18(9), 2050-2053

合成方法 17

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Cyclohexane

1.2 Solvents: Tetrahydrofuran

1.3 Reagents: Ammonium chloride Solvents: Water

1.4 Reagents: Zinc bromide Solvents: 1,4-Dioxane

1.5 Reagents: Hydrochloric acid Solvents: Water

1.2 Solvents: Tetrahydrofuran

1.3 Reagents: Ammonium chloride Solvents: Water

1.4 Reagents: Zinc bromide Solvents: 1,4-Dioxane

1.5 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Efficient transformation of aldehydes and ketones into one-carbon homologated carboxylic acids, Synthesis, 1996, (12), 1425-1427

合成方法 18

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

リファレンス

- A versatile synthesis of O-desmethylangolensin analogues from methoxy-substituted benzoic acids, Journal of the Korean Chemical Society, 2014, 58(6), 569-574

合成方法 19

はんのうじょうけん

1.1 Reagents: Water Solvents: Water

リファレンス

- Reductive desulfonylation of 2-aryl-2-benzysulfonylacetates and -propionates with sodium amalgam. A new synthesis of 2-arylacetic and 2-arylpropionic acids, Chemical & Pharmaceutical Bulletin, 1983, 31(3), 883-6

合成方法 20

2-(4-Methoxyphenyl)propanoic acid Raw materials

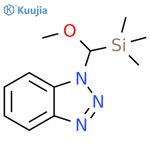

- 1H-Benzotriazole, 1-[methoxy(trimethylsilyl)methyl]-

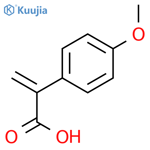

- Benzeneacetic acid, 4-methoxy-α-methylene-

- 4-Methoxyphenylacetic acid

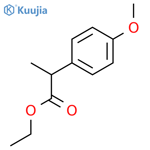

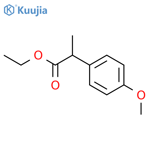

- ethyl 2-(4-methoxyphenyl)propanoate

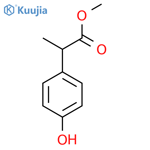

- Methyl 4-Hydroxy-α-methylbenzeneacetate

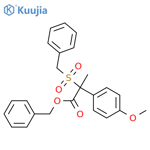

- Phenylmethyl 4-methoxy-α-methyl-α-[(phenylmethyl)sulfonyl]benzeneacetate

- 4-Methoxy-1-ethylbenzene

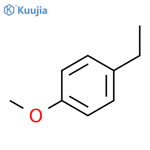

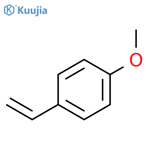

- p-Methoxystyrene

- Benzeneacetic acid,4-methoxy-a-methyl-, ethyl ester

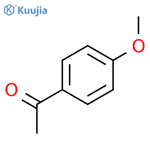

- 1-(4-methoxyphenyl)ethan-1-one

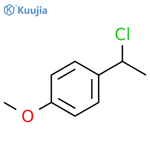

- 1-(1-chloroethyl)-4-methoxybenzene

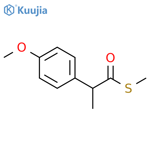

- S-Methyl 4-methoxy-α-methylbenzeneethanethioate

2-(4-Methoxyphenyl)propanoic acid Preparation Products

2-(4-Methoxyphenyl)propanoic acid 関連文献

-

1. 174. Some anti-microbial compounds in the heterocyclic series. Part IV. Non-photosensitizing basic ethers in the benzothiazole seriesH. D. Cossey,J. Judd,F. F. Stephens J. Chem. Soc. 1965 954

-

A. N. Nesmeyanov,R. Kh. Freidlina,L. I. Zakharkin Q. Rev. Chem. Soc. 1956 10 330

942-54-1 (2-(4-Methoxyphenyl)propanoic acid) 関連製品

- 26159-31-9(2-(6-METHOXY-2-NAPHTHYL)PROPANOIC ACID)

- 22204-53-1(Naproxen)

- 29679-58-1(Fenoprofen)

- 71720-56-4(Fenoprofen Calcium hydrate)

- 91061-46-0(2-(2-Methoxyphenyl)propanoic Acid)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:942-54-1)2-(4-Methoxyphenyl)propanoic acid

清らかである:99%

はかる:5g

価格 ($):563.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:942-54-1)4-Methoxyphenylpropionic acid

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ